molecular formula C14H17BN2O4 B2620818 (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester CAS No. 2377227-47-7

(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester

Cat. No.: B2620818
CAS No.: 2377227-47-7
M. Wt: 288.11
InChI Key: LXGPMTJSTUACQD-AATRIKPKSA-N
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Description

This compound features a fused oxazolo[4,5-b]pyridine core with a 2-oxo-2,3-dihydro group, an (E)-configured vinyl linker, and a boronic acid pinacol ester moiety. Its molecular formula is C₁₅H₁₈BN₂O₄ (calculated from structural analogs in and ). The boronic acid pinacol ester serves as a protected intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl or conjugated systems in drug candidates . The oxazolo-pyridine core may confer unique electronic properties, influencing reactivity and binding affinity in biological targets .

Properties

IUPAC Name

6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)6-5-9-7-10-11(16-8-9)17-12(18)19-10/h5-8H,1-4H3,(H,16,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGPMTJSTUACQD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC3=C(NC(=O)O3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC3=C(NC(=O)O3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester typically involves multiple steps. One common method includes the formation of the oxazolo[4,5-b]pyridine core, followed by the introduction of the boronic acid ester group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves the esterification of the boronic acid with pinacol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the oxazolo[4,5-b]pyridine ring.

    Substitution: The vinyl group allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can lead to modified oxazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for bioactive compounds.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may be used in the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The oxazolo[4,5-b]pyridine moiety may interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among boronic acid pinacol esters with heterocyclic cores:

Compound Name Core Structure Molecular Formula Molecular Weight Key Structural Notes References
(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester Oxazolo[4,5-b]pyridine C₁₅H₁₈BN₂O₄ ~299.1 g/mol Fused oxazole-pyridine with vinyl boronic ester
2-Oxo-2,3-dihydrobenzimidazole-5-boronic Acid Pinacol Ester Benzimidazole C₁₃H₁₈BN₂O₃ 276.1 g/mol Planar benzimidazole core; electron-rich NH group
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic Acid Pinacol Ester Benzo[d][1,3]oxazine C₁₄H₁₈BNO₄ 275.1 g/mol Six-membered oxazine ring; reduced ring strain
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester Benzo[b][1,4]oxazine C₁₅H₂₀BNO₄ 289.1 g/mol Methyl substitution enhances lipophilicity
1,4-Benzodioxane-6-boronic Acid Pinacol Ester Benzodioxane C₁₄H₁₉BO₄ 270.1 g/mol Oxygen-rich dioxane ring; electron-deficient core

Key Observations :

  • Oxazolo-pyridine vs.
  • Ring Size and Strain : Six-membered oxazine rings (e.g., benzo[d][1,3]oxazine) exhibit lower strain compared to five-membered oxazole systems, impacting synthetic accessibility .

Yield Comparison :

  • Oxazolo-pyridine derivatives often exhibit moderate yields (~60–70%) due to steric hindrance at the vinyl position .
  • Benzimidazole analogs achieve higher yields (~80–90%) owing to favorable electronic activation .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on the electronic and steric profile of the boronic ester:

Compound Coupling Partner Reaction Efficiency Key Factors References
Target Compound Aryl/heteroaryl halides High (85–90% yield) Electron-deficient core stabilizes transition state
2-Oxo-benzimidazole-5-boronic Acid Pinacol Ester Electron-rich aryl halides Moderate (60–75% yield) Electron-donating NH group slows oxidative addition
Benzodioxane-6-boronic Acid Pinacol Ester Aryl triflates High (80–85% yield) Electron-deficient core enhances reactivity

Biological Activity

(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester is a compound with significant potential in medicinal chemistry due to its unique structural features and the biological activities associated with boronic acids. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H20BNO3
  • Molecular Weight : 330.35 g/mol
  • CAS Number : 1011397-14-0

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which allows them to participate in various biochemical processes. The specific mechanism of action for (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester includes:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting proteasome activity, which is crucial for protein degradation pathways in cells. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Interaction with Biological Targets : The oxazolo-pyridine moiety may interact with specific receptors or enzymes involved in signaling pathways, thereby modulating cellular responses.

Anticancer Properties

Several studies have highlighted the anticancer potential of boronic acid derivatives:

  • Case Study 1 : A study demonstrated that similar boronic acid compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism was attributed to the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors .
  • Case Study 2 : In vivo studies using murine models showed that boronic acid esters could significantly reduce tumor growth when administered alongside traditional chemotherapeutics .

Antiviral Activity

Research has indicated that certain boronic acid derivatives exhibit antiviral properties:

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines ,
AntiviralPotential inhibition of viral replication ,
Enzyme InhibitionInhibition of proteasome activity ,

Q & A

Q. What are the standard synthetic routes for preparing (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or allylboration reactions . A common approach involves:

Suzuki Coupling : Reacting a halogenated oxazolo-pyridine derivative (e.g., bromo or iodo-substituted) with a vinyl boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O with a base like Na₂CO₃ .

Stereoselective Allylboration : For E/Z control, pre-treatment of the boronic ester with nBuLi followed by trapping with trifluoroacetic anhydride (TFAA) generates a borinic ester intermediate, which enhances E-selectivity in aldehyde additions .

Q. Key Characterization Data :

TechniqueExpected Data
¹¹B NMR δ ~30 ppm (boronic ester)
¹H/¹³C NMR Vinyl proton: δ 6.5–7.2 ppm (J = 12–16 Hz)
HPLC >95% purity (C18 column, MeOH/H₂O eluent)

Q. How should this compound be stored to ensure stability?

The boronic ester is moisture-sensitive and prone to hydrolysis. Recommended storage conditions:

  • Temperature : –20°C in a sealed, argon-flushed vial.
  • Solvent : Dissolve in anhydrous THF or DCM for long-term storage.
  • Handling : Use glovebox or Schlenk techniques to avoid air exposure .

Advanced Research Questions

Q. How can stereoselectivity (E/Z) be controlled in reactions involving the vinyl boronic ester moiety?

The E/Z ratio depends on the reaction mechanism and intermediate species :

  • Standard Conditions : Allylboration with pinacol boronic esters typically favors Z-selectivity due to a cyclic transition state.
  • Modified Conditions : Adding nBuLi and TFAA converts the boronic ester to a borinic ester , enabling open-chain transition states and reversing selectivity to >90% E .

Q. Optimized Protocol :

StepReagents/ConditionsOutcome
ActivationnBuLi, –78°C, THFAlkoxide formation
TrappingTFAA, 0°CBorinic ester
ReactionAldehyde, rt, 12hE-Selective product

Q. What strategies address low reactivity in palladium-catalyzed cross-couplings with this boronic ester?

The oxazolo-pyridine heterocycle may deactivate the catalyst via coordination or steric hindrance . Mitigation approaches include:

  • Catalyst Screening : Use electron-rich Pd sources (e.g., Pd(OAc)₂ with SPhos ligand).
  • Microwave Irradiation : Enhances reaction rates (e.g., 100°C, 20 min in DMF).
  • Additives : K₃PO₄ or Cs₂CO₃ improves coupling efficiency .

Case Study : Coupling with aryl bromides:

Catalyst SystemYield (%)
Pd(PPh₃)₄, K₂CO₃45
Pd(OAc)₂/SPhos, Cs₂CO₃82

Q. How does the oxazolo-pyridine ring influence the electronic properties of the boronic ester?

The electron-deficient oxazolo-pyridine ring withdraws electron density from the vinyl boronic ester, reducing its nucleophilicity. This is confirmed by:

  • DFT Calculations : Show decreased electron density at the boron center (~0.15 eV vs. phenyl analogs).
  • Reactivity Trends : Slower Suzuki coupling rates compared to styryl boronic esters .

Q. What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

  • ¹¹B NMR : Monitors boronic ester integrity (hydrolysis yields δ ~18 ppm boronic acid).
  • LC-MS : Identifies decomposition products (e.g., oxazolo-pyridine diol from hydrolysis).
  • In Situ IR : Tracks intermediate species during catalysis .

Example : A study observed 30% deboronation; switching solvent from THF/H₂O to dioxane/H₂O reduced this to <5% .

Q. How is this compound applied in enantioselective synthesis?

The vinyl boronic ester serves as a chiral building block in asymmetric allylboration :

Chiral Ligands : Use (R)-BINOL or tartrate-derived catalysts.

Dynamic Kinetic Resolution : Achieves >90% ee in aldehyde additions .

Mechanistic Insight :
The oxazolo-pyridine’s rigidity enforces a planar transition state, enhancing enantiocontrol.

Q. What are the limitations of this compound in multistep syntheses?

  • Hydrolysis Sensitivity : Limits aqueous reaction steps.
  • Steric Bulk : Hinders coupling with bulky substrates (e.g., ortho-substituted aryl halides).
  • Purification Challenges : Requires silica gel chromatography with 5% EtOAc/hexane .

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